Cas no 942004-30-0 (2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide)

2-Benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a structurally complex heterocyclic compound featuring a fused tetrahydrobenzothiazole core, a pyridinylmethyl carboxamide moiety, and a benzamido substituent. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting kinase inhibition or modulating protein-protein interactions due to its rigid, polycyclic framework and hydrogen-bonding capabilities. The presence of both aromatic and saturated ring systems enhances its binding versatility, while the thiazole and pyridine groups contribute to electron-rich pharmacophoric properties. Its well-defined stereochemistry and functional group diversity make it suitable for structure-activity relationship studies in medicinal chemistry. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity for research applications.
2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide structure
942004-30-0 structure
Product name:2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
CAS No:942004-30-0
MF:C21H20N4O2S
MW:392.474102973938
CID:5805254
PubChem ID:16945264

2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
    • AKOS024647591
    • 942004-30-0
    • 2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
    • 2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
    • F2422-0056
    • 2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
    • Inchi: 1S/C21H20N4O2S/c26-19(14-7-2-1-3-8-14)25-21-24-18-16(10-6-11-17(18)28-21)20(27)23-13-15-9-4-5-12-22-15/h1-5,7-9,12,16H,6,10-11,13H2,(H,23,27)(H,24,25,26)
    • InChI Key: XZOANJPKBYIZOH-UHFFFAOYSA-N
    • SMILES: S1C2CCCC(C(NCC3=NC=CC=C3)=O)C=2N=C1NC(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 392.13069707g/mol
  • Monoisotopic Mass: 392.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 112Ų

2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2422-0056-15mg
2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
942004-30-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2422-0056-5mg
2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
942004-30-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2422-0056-5μmol
2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
942004-30-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2422-0056-4mg
2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
942004-30-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2422-0056-10μmol
2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
942004-30-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2422-0056-25mg
2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
942004-30-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2422-0056-1mg
2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
942004-30-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2422-0056-20μmol
2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
942004-30-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2422-0056-2mg
2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
942004-30-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2422-0056-2μmol
2-benzamido-N-[(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
942004-30-0 90%+
2μl
$57.0 2023-05-16

2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide Related Literature

Additional information on 2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Comprehensive Overview of 2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS No. 942004-30-0)

The compound 2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS No. 942004-30-0) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique benzothiazole core, combined with pyridine and benzamide moieties, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly intrigued by its potential as a kinase inhibitor or receptor modulator, given its ability to interact with biological targets.

In recent years, the demand for heterocyclic compounds like 2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has surged due to their versatility in medicinal chemistry. The compound's CAS No. 942004-30-0 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its tetrahydrobenzothiazole scaffold is also a focal point for designing novel anti-inflammatory and neuroprotective agents, aligning with current trends in neurodegenerative disease research.

One of the most compelling aspects of this compound is its synthetic accessibility and derivatization potential. Chemists have explored its amide bond formation and ring functionalization to optimize bioactivity. For instance, modifications to the pyridin-2-yl group or the benzamido side chain can significantly alter its binding affinity to target proteins. This flexibility has led to its inclusion in fragment-based drug design (FBDD) libraries, where it serves as a valuable building block for lead optimization.

From a mechanistic perspective, 2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide exhibits intriguing interactions with ATP-binding sites and allosteric pockets of enzymes. Computational studies, including molecular docking and quantum mechanical calculations, suggest its potential as a selective inhibitor for certain tyrosine kinases. These findings are particularly relevant to cancer research, where kinase-targeted therapies are a hot topic. However, further in vitro and in vivo validation is needed to confirm these hypotheses.

The compound's physicochemical properties, such as its logP and solubility, have also been scrutinized to assess its drug-likeness. With a molecular weight of approximately 380 g/mol, it falls within the acceptable range for oral bioavailability, a critical factor in preclinical development. Additionally, its hydrogen bond donors and acceptors comply with Lipinski's Rule of Five, making it a viable candidate for further optimization.

Beyond pharmaceuticals, CAS No. 942004-30-0 has potential applications in agrochemicals and material science. Its benzothiazole derivatives are known for their photostability and electronic properties, which could be exploited in organic semiconductors or sensors. This multidisciplinary appeal underscores the importance of continued research into its structure-property relationships.

In conclusion, 2-benzamido-N-(pyridin-2-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS No. 942004-30-0) represents a fascinating intersection of chemistry and biology. Its synthetic versatility, biological activity, and material potential make it a compound of enduring interest. As researchers delve deeper into its mechanisms and applications, it is poised to play a pivotal role in advancing precision medicine and sustainable technologies.

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